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Compound of Interest

Compound Name: Enniatin C

CAS No.: 19893-23-3

Cat. No.: B1671337

Get Quote

Executive Summary
Enniatin C (ENN C), a cyclohexadepsipeptide mycotoxin produced by Fusarium species, is

gaining attention as a potential anticancer agent due to its ionophoric properties. While its

structural analog, Enniatin B, is well-characterized, the precise mechanistic dependency of

Enniatin C on the p53 tumor suppressor pathway remains a critical validation step for drug

development.

This guide provides a rigorous experimental framework to determine whether Enniatin C
induces cell death via p53-dependent DNA damage signaling or p53-independent

mitochondrial destabilization. By using isogenic HCT116 p53+/+ (Wild Type) and HCT116

p53-/- (Knockout) cell lines, researchers can decouple cytostatic effects (cell cycle arrest) from

cytotoxic effects (apoptosis), a distinction vital for predicting drug efficacy in resistant, p53-

mutant tumors.

Mechanistic Hypothesis & Logic
The prevailing model for Enniatins suggests a dual mechanism of action. To validate Enniatin
C, we must test the following hypothesis:
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Primary Mode (Cytotoxicity): Enniatin C acts as an ionophore, facilitating cation transport (

,

,

) across the inner mitochondrial membrane. This causes depolarization, ROS generation,
and intrinsic apoptosis, theoretically independent of p53.

Secondary Mode (Cytostaticity): Cellular stress triggers a p53 response, leading to p21

upregulation and G0/G1 cell cycle arrest, which is p53-dependent.

Mechanistic Pathway Diagram
The following diagram illustrates the bifurcated signaling pathway you are testing.
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Caption: Figure 1: Proposed Mechanism of Action. Enniatin C drives apoptosis primarily

through mitochondrial depolarization (p53-independent), while cell cycle arrest relies on the

p53-p21 axis.
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Comparative Model System
To confirm this mechanism, you must compare the "Delta" (

) in response between the two cell lines.

Feature
HCT116 p53+/+
(WT)

HCT116 p53-/- (KO)
Experimental
Purpose

p53 Status Functional Wild Type Homozygous Deletion

Controls for p53-

mediated signaling.[1]

[2][3][4]

Apoptosis Sensitivity High High (Hypothesis)
Proves mitochondrial

toxicity is direct.

Cell Cycle Arrest Strong G0/G1 Block Weak/Absent
Proves arrest is p53-

mediated.

p21 Expression Inducible Absent/Low
Validates pathway

integrity.

Reference Compounds:

Enniatin B (ENN B): Structural analog and positive control for ionophoric activity.

Doxorubicin (DOX): Positive control for p53-dependent apoptosis (Expect significant

resistance in p53-/- cells).

Experimental Protocols & Validation
Experiment A: Differential Cytotoxicity Assay (IC50
Determination)
Objective: Determine if cell death is dependent on p53. Method: CCK-8 or MTT Assay.

Seeding: Plate HCT116 WT and HCT116 p53-/- cells at

cells/well in 96-well plates. Allow 24h attachment.

Treatment: Treat with Enniatin C (0.1, 0.5, 1, 5, 10, 25
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).

Control 1: Enniatin B (Same concentrations).

Control 2: Doxorubicin (0.01 - 10

).

Vehicle: DMSO (0.1% final).

Incubation: 24h and 48h.

Readout: Add CCK-8 reagent, incubate 2h, read OD at 450nm.

Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Validation Criteria:

Enniatin C: If IC50 is similar (Ratio WT/KO

1.0), cytotoxicity is p53-independent.

Doxorubicin: IC50 should be significantly higher in p53-/- cells (Ratio WT/KO < 0.5),

validating the KO model.

Experiment B: Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm if Enniatin C-induced growth arrest requires p53.

Treatment: Treat both lines with Enniatin C at IC50 concentration for 24h.

Fixation: Harvest cells, wash with PBS, fix in 70% ice-cold ethanol overnight at -20°C.

Staining: Wash ethanol, resuspend in PBS containing Propidium Iodide (50

) and RNase A (100

). Incubate 30 min at 37°C.

Acquisition: Analyze >10,000 events on a Flow Cytometer (FL2 channel).
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Analysis: Use ModFit LT or FlowJo to calculate % cells in G0/G1, S, and G2/M phases.

Expected Result:

WT Cells: Significant accumulation in G0/G1 phase.[1]

KO Cells: Reduced or absent G0/G1 arrest; potential accumulation in S-phase or direct sub-

G1 (apoptosis) without arrest.

Experiment C: Immunoblotting (Western Blot)
Objective: Visualize the molecular "switch" between arrest and death.

Target Proteins:

p53: Check for stabilization/upregulation (WT only).

p21 (WAF1/CIP1): The effector of arrest (High in WT, Low/Absent in KO).

Cleaved PARP / Caspase-3: Markers of apoptosis (Expect in BOTH WT and KO).

Bax: Pro-apoptotic pore former (Check for expression in both).

Protocol Workflow:

Primary Antibodies

Lysate Preparation
(RIPA + Protease Inhibitors)

SDS-PAGE
(10-12% Gel) Transfer to PVDF Blocking

(5% BSA/Milk)

Anti-p53
(DO-1)
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Caption: Figure 2: Immunoblotting Workflow. Parallel probing for arrest markers (p53/p21) and

death markers (PARP).[2]

Data Interpretation & Comparison Guide
Use this table to interpret your experimental results.

Readout
Result in p53+/+
(WT)

Result in p53-/-
(KO)

Interpretation

IC50 (Cytotoxicity) (Example) (Similar)

p53-Independent

Killing. Confirms

ionophore-driven

mitochondrial toxicity.

Cell Cycle G0/G1 Arrest (>60%) No distinct arrest

p53-Dependent

Cytostaticity. Enniatin

C triggers p53-

mediated checkpoints.

p53 Protein High Expression Not Detected
Validates model

system.

p21 Protein High Expression Low/Absent
Confirms p53-p21 axis

activation in WT.[1]

Cleaved PARP Present Present

Apoptosis occurs

regardless of p53

status.

Critical Analysis
If Enniatin C fails to kill p53-/- cells (i.e., IC50 is much higher in KO), your hypothesis is

incorrect, and the drug acts primarily through DNA damage signaling (like Doxorubicin).

However, based on Enniatin B literature, you should expect equipotent cytotoxicity in both

lines, which is a highly desirable trait for treating refractory, p53-mutated cancers.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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